molecular formula C23H18BrNO3 B11326853 N-(4-bromophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

N-(4-bromophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11326853
M. Wt: 436.3 g/mol
InChI Key: NCBHPPGUEBQHFC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of bromophenyl and methylphenyl groups attached to an isochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Bromophenyl and Methylphenyl Groups: The bromophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted isochromene derivatives.

Scientific Research Applications

N-(4-bromophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine
  • (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine

Uniqueness

N-(4-bromophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is unique due to its isochromene core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H18BrNO3

Molecular Weight

436.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C23H18BrNO3/c1-14-2-4-15(5-3-14)21-13-17-12-16(6-11-20(17)23(27)28-21)22(26)25-19-9-7-18(24)8-10-19/h2-12,21H,13H2,1H3,(H,25,26)

InChI Key

NCBHPPGUEBQHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)Br)C(=O)O2

Origin of Product

United States

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